molecular formula C12H16N2 B1296946 2-(2,2-dimethylpropyl)-1H-benzimidazole CAS No. 136670-88-7

2-(2,2-dimethylpropyl)-1H-benzimidazole

Cat. No. B1296946
M. Wt: 188.27 g/mol
InChI Key: CVJIEBDNQRFHOR-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The compound “2-(2,2-dimethylpropyl)-1H-benzimidazole” is a benzimidazole derivative with a 2,2-dimethylpropyl group attached to it .


Molecular Structure Analysis

The molecular structure of “2-(2,2-dimethylpropyl)-1H-benzimidazole” would consist of a benzimidazole core with a 2,2-dimethylpropyl group attached to one of the nitrogen atoms .

Scientific Research Applications

  • Green Synthesis of Benzimidazoles : Benzimidazoles, including derivatives like 2-(2,2-dimethylpropyl)-1H-benzimidazole, are versatile scaffolds for experimental drug design. They can be synthesized using various methods to support structural diversity and substitution. One study describes the green synthesis of novel azo-linked 2-phenyl benzimidazoles using ionic liquids, showcasing the potential for environmentally friendly synthesis methods in pharmaceutical research (Nikpassand & Pirdelzendeh, 2016).

  • Anticancer Activity : Some derivatives of 2-(2,2-dimethylpropyl)-1H-benzimidazole have shown promising anticancer activities. For instance, a study reported the synthesis of benzimidazole derivatives and their evaluation for in vitro anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents (Rasal, Sonawane, & Jagtap, 2020).

  • Antitubercular Agents : Novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for tuberculostatic activity. Some of these compounds showed high activity against Mycobacterium tuberculosis strains, suggesting their use as a new class of antitubercular agents (Gobis et al., 2015).

  • Antibacterial and Anticancer Activities : Benzimidazole derivatives have been synthesized for their potential use in treating microbial infections and tumor inhibition. Their antibacterial and cytotoxic effects against various pathogenic bacteria and human cancer cell lines have been studied, indicating their multifaceted medicinal applications (Khalifa et al., 2018).

  • Antifungal Activity : The synthesis and evaluation of benzimidazole derivatives for antifungal activity have been researched. These compounds have shown effectiveness against species like Candida and Aspergillus, suggesting their potential in antifungal drug development (Khabnadideh et al., 2012).

  • DNA Interaction and Medicinal Chemistry : Benzimidazole and its derivatives, including 2-(2,2-dimethylpropyl)-1H-benzimidazole, have properties that make them interact with DNA and interfere with DNA-associated processes. These interactions are crucial in medicinal chemistry for developing drugs targeting DNA (Bhattacharya & Chaudhuri, 2008).

  • Bioreductive Anticancer Agents : Some benzimidazole derivatives have been synthesized and evaluated for their cytotoxicity on various cancer cell lines. Their potential as bioreductive anticancer agents has been highlighted, especially in comparison to known anticancer drugs (Gellis et al., 2008).

  • Anti-Inflammatory Activity : Research has been conducted on the synthesis of benzimidazole derivatives and their screening for anti-inflammatory activity. Some compounds have shown significant activity compared to standard drugs, indicating their potential as anti-inflammatory agents (Prajapat & Talesara, 2016).

  • Gastroprotective and Analgesic Potential : Studies on benzimidazole amino acid conjugates have revealed significant analgesic, anti-inflammatory, and gastroprotective activities. These findings support the clinical promise of benzimidazole derivatives in therapies where gastrointestinal side effects are a concern (Khan et al., 2020).

  • DNA Minor Groove Binding : Benzimidazole compounds, including symmetric bis-benzimidazoles, have been studied for their binding to the minor groove of DNA. This research provides insights into the molecular interactions of benzimidazoles with DNA, relevant for drug design (Bailly et al., 2003).

Future Directions

The future directions for research on “2-(2,2-dimethylpropyl)-1H-benzimidazole” would depend on its properties and potential applications. Benzimidazoles are an important class of compounds in medicinal chemistry, and new derivatives are continually being explored for their potential biological activities .

properties

IUPAC Name

2-(2,2-dimethylpropyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJIEBDNQRFHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342626
Record name 2-(2,2-dimethylpropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dimethylpropyl)-1H-benzimidazole

CAS RN

136670-88-7
Record name 2-(2,2-dimethylpropyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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